Mniopetal C

ACAT inhibitor cholesterol metabolism atherosclerosis research

Screening retroviral RT inhibitors often yields non-specific hits or excessive cytotoxicity. Mniopetal C offers a validated solution for MMuLV and HIV-1 RT studies with a defined cytotoxicity profile. - **Target activity:** IC50 59 µM (MMuLV RT), EC50 190 µM (HIV-1 RT) - **VSV control:** IC50 50 µg/mL (RNA polymerase positive control) - **Hemocompatibility:** 100% lysis at 95 µg/mL (safer than mniopetals A/B at 11 µg/mL) - **Cytotoxicity window:** HL-60 (IC50 12-24 µM), HeLa (56-111 µM), BHK (24-48 µM)

Molecular Formula C23H34O8
Molecular Weight 438.5 g/mol
Cat. No. B15565476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMniopetal C
Molecular FormulaC23H34O8
Molecular Weight438.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H34O8/c1-4-5-6-7-8-14(25)19(27)30-15-11-22(2,3)16-10-9-13(12-24)17-20(28)31-21(29)23(16,17)18(15)26/h9,12,14-18,20,25-26,28H,4-8,10-11H2,1-3H3/t14?,15-,16-,17+,18-,20-,23+/m0/s1
InChIKeyDSJKYHXDKAFGAJ-MCCJONFTSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mniopetal C: A Drimane Reverse Transcriptase Inhibitor


Mniopetal C (CAS 158761-00-3) is a drimane-type sesquiterpenoid natural product isolated from fermentations of the Basidiomycete fungus Mniopetalum sp. 87256 [1]. It belongs to the mniopetal family (A–F), a group of six structurally related compounds sharing a highly oxygenated tricyclic framework with a γ-hydroxy-γ-lactone moiety [2]. Mniopetal C is characterized by its dual biological profile: inhibition of RNA-directed DNA polymerases (reverse transcriptases, RT) from human immunodeficiency virus (HIV)-1, avian myeloblastosis virus (AMV), and murine leukemia virus (MuLV), alongside selective inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) with an IC₅₀ of 117 nM .

Natural product reverse transcriptase inhibitor from basidiomycete fungus
Non-nucleoside RT inhibitor (NNRTI) research tool
Stereochemically defined drimane scaffold for SAR studies

Why Mniopetal C Cannot Be Replaced by Analogs


The six mniopetal congeners (A–F), while sharing a drimane sesquiterpenoid core, diverge significantly in their oxygenation patterns and side-chain functionalities [1]. Mniopetal C differs from the prototype mniopetal E by the presence of a C-2 hydroxy group absent in E and F, and from A, B, and D by its specific 2-hydroxyoctanoate side chain esterification pattern [2]. These structural variations translate into distinct biological profiles: Mniopetal C exhibits a unique ACAT inhibitory activity (IC₅₀ = 117 nM) not reported for its closest analogs , while simultaneously displaying only weak antibacterial and antifungal activity compared to other family members . Furthermore, unlike conventional synthetic non-nucleoside RT inhibitors (NNRTIs) that target specific allosteric pockets, mniopetals represent a structurally distinct chemotype with activity across multiple viral RT enzymes [3]. Generic substitution without verifying the specific activity profile (RT inhibition spectrum, ACAT activity, antimicrobial properties) will compromise experimental reproducibility and may introduce confounding biological effects.

Mniopetals A–F exhibit divergent RT inhibition profiles despite shared drimane core; direct analog substitution may not reproduce target activity.
Mniopetal C shows a distinct MMuLV RT sensitivity pattern compared to Mniopetal B, limiting cross-experiment interchangeability.
Stereochemistry and side-chain differences may shift target enzyme selectivity and cytotoxicity profiles among mniopetals.

Quantitative Differentiation Against Closest Analogs


HIV-1 Reverse Transcriptase Inhibition Comparison

Mniopetal C inhibits acyl-CoA:cholesterol acyltransferase (ACAT) with an IC₅₀ of 117 nM, a property not reported for any other mniopetal congener (A, B, D, E, or F) . This activity represents a distinct secondary pharmacology orthogonal to the RT inhibition common to the mniopetal family. The ACAT enzyme catalyzes cholesterol esterification and is a validated target in atherosclerosis and lipid metabolism research [1].

HIV-1 RT Inhibition
Head-to-head
Mniopetal C: 190 µM vs Mniopetal F: 30 µM, Mniopetal D: 54 µM, Mniopetal B: 91 µM, Mniopetal E: 140 µM, Mniopetal A: >197 µM
~6.3-fold less active than Mniopetal F, ~2.1-fold less than Mniopetal B
Supports SAR studies requiring intermediate RT inhibition profile within the mniopetal series.
Assay with heteropolymeric template; class-level inference applies.
ACAT inhibitor cholesterol metabolism atherosclerosis research

Murine Leukemia Virus RT Inhibition vs. Mniopetal B

Mniopetal C inhibits RNA-directed DNA polymerases from three distinct viral sources: human immunodeficiency virus (HIV)-1, avian myeloblastosis virus (AMV), and murine leukemia virus (MuLV) [1]. This broad-spectrum RT inhibition contrasts with many synthetic NNRTIs that exhibit narrow viral specificity (e.g., Delavirdine mesylate is HIV-1 RT selective, IC₅₀ = 0.26 μM) . The mniopetals as a class display RT inhibition across multiple viral RT enzymes, with mniopetal C contributing to this family-wide profile [2].

MMuLV RT Inhibition
Head-to-head
Mniopetal C: 59 µM vs Mniopetal B: 30 µM
~2-fold less potent than Mniopetal B
Supports MMuLV RT inhibition studies requiring a less aggressive inhibitor compared to Mniopetal B.
Poly(A)-(dT)15 template-primer conditions.
reverse transcriptase inhibitor HIV research antiviral screening

VSV RNA Polymerase Inhibition Across Mniopetals

The mniopetal family exhibits systematic structural variation. Mniopetal C (C₂₃H₃₄O₈, MW 438.51) contains a 2-hydroxyoctanoate ester side chain at the C-9 position and a hydroxy group at C-2 . In contrast, mniopetals E and F lack the C-2 hydroxy group entirely [1]. Mniopetal E, considered the prototype of mniopetals A–D, lacks the extended ester side chain present in C, resulting in different polarity and hydrogen-bonding capacity [2]. These structural differences have implications for chromatographic behavior, solubility, and target engagement.

VSV RNA Polymerase
Head-to-head
Mniopetal C: 50 µg/mL vs Mniopetal B: 51 µg/mL, Mniopetal D: 47–49 µg/mL, Mniopetal E inactive >338 µg/mL
Comparable to Mniopetals B and D; >6.8-fold more active than Mniopetal E
Indicates cross-viral polymerase activity; useful for RNA virus polymerase studies beyond HIV.
VSV RNA-directed RNA polymerase assay context.
natural product chemistry structure-activity relationship drimane sesquiterpenoid

Cytotoxicity Profile vs. Mniopetal D

While mniopetals as a class exhibit antimicrobial and cytotoxic properties in addition to RT inhibition [1], Mniopetal C is specifically characterized as having only weak antifungal and antibacterial activity . This contrasts with vendor descriptions for other mniopetal family members, which are described as having "pronounced antibacterial and antifungal properties" . The reduced antimicrobial activity of Mniopetal C may confer advantages in cell-based antiviral assays where confounding antimicrobial cytotoxicity would otherwise complicate interpretation.

Cytotoxicity Profile
Head-to-head
Mniopetal C: HL-60 12–24 µM, L1210 119–238 µM, HeLa 56–111 µM, BHK 24–48 µM vs Mniopetal D: HL-60 2–11 µM, L1210 56–111 µM, HeLa 2–11 µM, BHK >197 µM (inactive)
Mniopetal C is 6–12x less potent in HL-60, 2–4x less in L1210, >4–9x less in HeLa; active in BHK where Mniopetal D is inactive
Supports cell-model endpoint review where differential cytotoxicity patterns are required; distinct profile across lines.
Mammalian cell viability assays; reported cytotoxicity context.
antimicrobial screening selectivity profiling cytotoxicity

Hemolytic Activity vs. Analogs

The total synthesis of mniopetals A, B, C, and D has been achieved, with key features including enantioselective construction of side-chain carboxylic acids and selective manipulation of equatorial versus axial hydroxy groups [1]. Furthermore, mniopetal analogs have been synthesized and tested for anti-HIV properties in novel cell-based assays [2]. This synthetic accessibility enables structure-activity relationship (SAR) studies and analog generation, distinguishing the mniopetal series from many other fungal drimane sesquiterpenoids that lack established total synthesis routes.

Hemolytic Activity
Head-to-head
Mniopetal C: 95 µg/mL (100% lysis) vs Mniopetal A/B: 11 µg/mL, Mniopetal F: 61–64 µg/mL, Mniopetal E: >338 µg/mL (no lysis)
8.6-fold less hemolytic than Mniopetal A/B, ~3.6-fold more than Mniopetal E threshold, ~1.5-fold less than Mniopetal F
Supports erythrocyte lysis profiling; intermediate membrane-perturbing properties relative to analogs.
Erythrocyte lysis assay; class-level hemolysis context.
total synthesis medicinal chemistry analog generation

Selective Phospholipase C Inhibition: A Secondary Activity Noted for Mniopetal C

Mniopetal C has been reported to have the effect of selectively inhibiting phospholipase C, in addition to its primary RT and ACAT activities . This phospholipase C inhibition represents an additional layer of biological activity that may be relevant for researchers investigating signal transduction pathways involving phosphatidylinositol metabolism. The presence of this activity distinguishes Mniopetal C from RT inhibitors lacking phospholipase C modulatory effects.

phospholipase C signal transduction secondary pharmacology

Application Scenarios Based on Differentiation


MMuLV RT Inhibitor for Moderate Potency Studies

Select Mniopetal C when the research objective includes investigation of ACAT inhibition (IC₅₀ = 117 nM) alongside RT-related antiviral effects. No other mniopetal congener has documented ACAT inhibitory activity [1]. This dual pharmacology makes Mniopetal C uniquely suited for studies examining the intersection of viral infection and host lipid metabolism, or for screening programs seeking novel ACAT inhibitor chemotypes derived from natural products .

VSV RNA Polymerase Inhibition Tool Compound

Choose Mniopetal C for comparative RT enzymology studies requiring activity against HIV-1, AMV, and MuLV reverse transcriptases [1]. The multi-viral RT inhibition profile distinguishes mniopetals from HIV-1-selective synthetic NNRTIs . Researchers investigating conserved RT catalytic mechanisms across viral species will benefit from Mniopetal C's broader spectrum relative to narrow-spectrum alternatives.

Cytotoxicity-Controlled HL-60 and HeLa Studies

Prioritize Mniopetal C for cell-based antiviral screening when confounding antimicrobial cytotoxicity must be minimized. Mniopetal C exhibits only weak antifungal and antibacterial activity compared to other mniopetals with more pronounced antimicrobial properties [1]. This reduced antimicrobial profile enables cleaner interpretation of antiviral effects, particularly in co-culture systems or assays involving microbial contamination risks .

Hemocompatibility-Sensitive Assays

Select Mniopetal C as a starting point for analog development programs. The established total synthesis of mniopetal C and its congeners [1], combined with published synthetic intermediates amenable to solid-phase combinatorial approaches , provides a tractable path for generating analog libraries. The distinct 2-hydroxyoctanoate ester side chain of Mniopetal C represents a modifiable structural feature for exploring structure-activity relationships that differ from simpler mniopetal scaffolds [2].

Application
Selection Property
Validation Focus
MMuLV RT inhibitor research
Moderate RT inhibition profile
MMuLV RT enzymatic assay comparison with Mniopetal B
VSV polymerase inhibition studies
Cross-viral polymerase activity
VSV RNA polymerase assay with comparator mniopetals
Cell-model cytotoxicity profiling
Differential cytotoxicity across cell lines
HL-60, HeLa, BHK viability assays against Mniopetal D
Erythrocyte lysis assessment
Intermediate hemolytic activity
Erythrocyte lysis assay comparison with more/less hemolytic analogs

Technical Documentation Hub

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37 linked technical documents
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